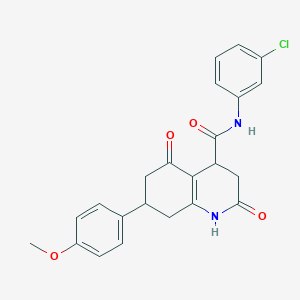![molecular formula C25H24ClN3O2 B11565138 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11565138.png)
(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an acetamido group, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and chloromethylphenyl intermediates. These intermediates are then coupled through a series of reactions, including acylation and amidation, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the biphenyl and chloromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate these pathways and understand the compound’s full range of activities.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with similar structural features, used in the production of dyes and herbicides.
Other Biphenyl Derivatives: Compounds with biphenyl groups that exhibit similar chemical properties and applications.
Uniqueness
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C25H24ClN3O2 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(3E)-N-(5-chloro-2-methylphenyl)-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-17-8-13-22(26)16-23(17)27-24(30)14-18(2)28-29-25(31)15-19-9-11-21(12-10-19)20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3,(H,27,30)(H,29,31)/b28-18+ |
InChI Key |
ZIYBRWGSSRCUDE-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate](/img/structure/B11565056.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11565058.png)

![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methylbenzamide](/img/structure/B11565067.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565071.png)
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11565093.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11565094.png)
![2-(3-chlorophenoxy)-N'-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11565102.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11565107.png)
![3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11565109.png)
![12-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565111.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11565113.png)
![1-(4-Fluorophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11565114.png)
![4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11565120.png)
